molecular formula C16H22ClN3O3 B13996493 tert-Butyl 4-(4-amino-2-chlorobenzoyl)piperazine-1-carboxylate

tert-Butyl 4-(4-amino-2-chlorobenzoyl)piperazine-1-carboxylate

Cat. No.: B13996493
M. Wt: 339.82 g/mol
InChI Key: CYNMUWCZGRMDBC-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-amino-2-chlorobenzoyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl ester group, a piperazine ring, and a 4-amino-2-chlorobenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-amino-2-chlorobenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with 4-amino-2-chlorobenzoyl chloride in the presence of a base, followed by the introduction of the tert-butyl ester group. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and bases like triethylamine or sodium carbonate. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Purification steps, including crystallization or chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-amino-2-chlorobenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups on the benzoyl moiety can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid[][3].

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of oxidized products such as nitro or hydroxyl derivatives.

    Reduction: Formation of reduced products such as amines or alcohols.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(4-amino-2-chlorobenzoyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its piperazine ring and benzoyl moiety can interact with proteins and enzymes, making it a candidate for drug discovery and development .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-2-chlorobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The piperazine ring and benzoyl moiety play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(4-amino-2-chlorobenzoyl)piperazine-1-carboxylate is unique due to the presence of both amino and chloro groups on the benzoyl moiety. This combination of functional groups provides distinct reactivity and potential for diverse chemical modifications. The compound’s structure allows for specific interactions with biological targets, making it valuable in drug discovery and development.

Properties

Molecular Formula

C16H22ClN3O3

Molecular Weight

339.82 g/mol

IUPAC Name

tert-butyl 4-(4-amino-2-chlorobenzoyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H22ClN3O3/c1-16(2,3)23-15(22)20-8-6-19(7-9-20)14(21)12-5-4-11(18)10-13(12)17/h4-5,10H,6-9,18H2,1-3H3

InChI Key

CYNMUWCZGRMDBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)Cl

Origin of Product

United States

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